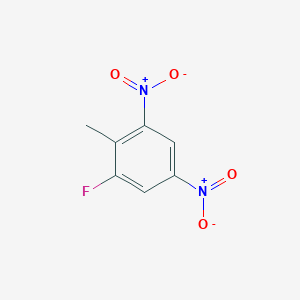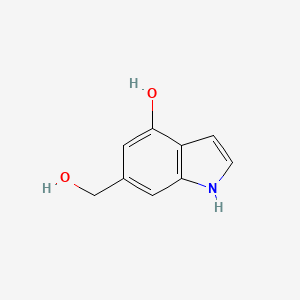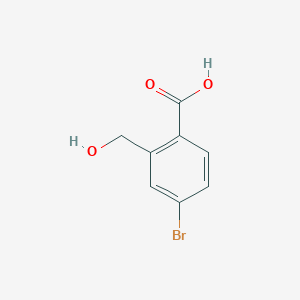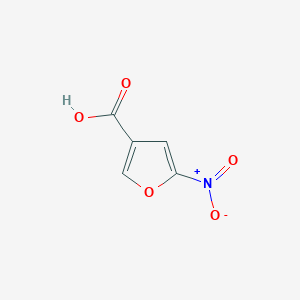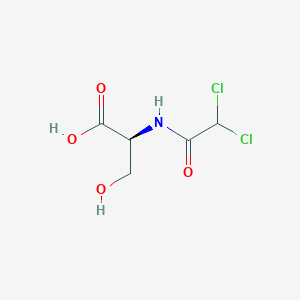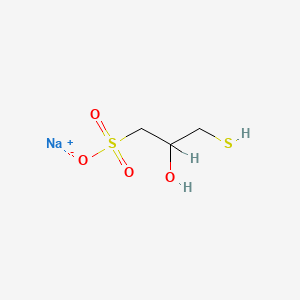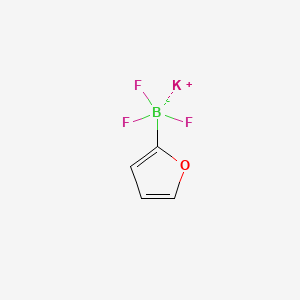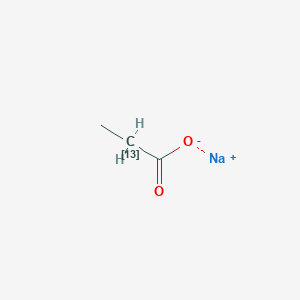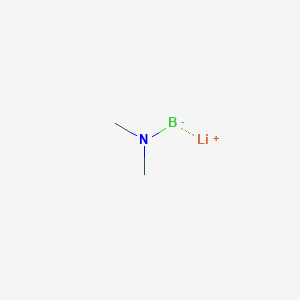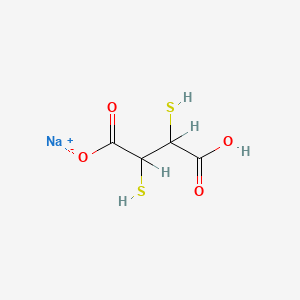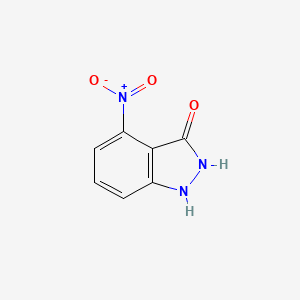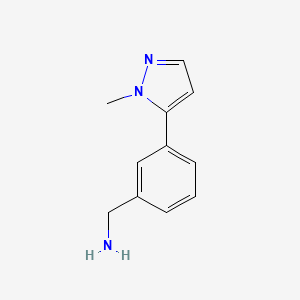
(3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamin
Übersicht
Beschreibung
(3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine: is an organic compound that features a phenyl ring substituted with a methanamine group and a pyrazole ring
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific electronic or optical properties.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with various biological targets.
Medicine:
- Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
- Evaluated for its activity against certain diseases or conditions.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new catalysts for chemical reactions.
Wirkmechanismus
Target of Action
Similar compounds have been used in proteomics research applications , suggesting potential interactions with proteins or enzymes in the body.
Mode of Action
It’s known that the compound belongs to the pyrazole class, which has diverse biological activities . Pyrazoles have been shown to interact with various targets in the body, leading to changes in cellular function .
Biochemical Pathways
Pyrazole derivatives have been shown to impact a variety of biological pathways, including those involved in cancer and antioxidant activity .
Result of Action
Similar pyrazole derivatives have demonstrated cytotoxic effects on human cell lines .
Action Environment
It’s known that factors such as ph, temperature, and presence of other compounds can impact the activity of similar compounds .
Biochemische Analyse
Biochemical Properties
(3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine plays a significant role in biochemical reactions, particularly due to its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with autophagy proteins, which are involved in the cellular process of autophagy, a mechanism for degrading and recycling cellular components . Additionally, (3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine has been found to activate p53-mediated apoptosis, a pathway crucial for regulating cell death and maintaining cellular homeostasis . These interactions highlight the compound’s potential in modulating important biochemical pathways.
Cellular Effects
The effects of (3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine on various cell types and cellular processes are profound. This compound has demonstrated cytotoxicity in several human cell lines, including colorectal carcinoma cells . It influences cell function by inducing oxidative stress, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . Furthermore, (3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, (3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . The compound’s interaction with autophagy proteins and its role in activating p53-mediated apoptosis are key aspects of its molecular mechanism . These interactions result in changes in gene expression and cellular responses, further elucidating the compound’s biochemical properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that (3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine remains stable under specific conditions, but its degradation products can also impact cellular processes . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained cytotoxic effects and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of (3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic potential with minimal adverse effects . Higher doses can lead to toxicity and adverse reactions, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of determining optimal dosing regimens for potential therapeutic applications.
Metabolic Pathways
(3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound’s metabolism can affect metabolic flux and metabolite levels, contributing to its overall biochemical activity. Understanding these metabolic pathways is crucial for elucidating the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, (3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its bioavailability and efficacy. The compound’s distribution patterns are essential for understanding its pharmacodynamics and optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of (3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns can impact the compound’s interactions with biomolecules and its overall biochemical effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.
Substitution on the Phenyl Ring: The phenyl ring is then functionalized with a methanamine group through a nucleophilic substitution reaction.
Coupling Reaction: The final step involves coupling the pyrazole ring with the substituted phenyl ring under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of (3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Vergleich Mit ähnlichen Verbindungen
(3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
(3-(1-Methyl-1H-pyrazol-5-yl)phenyl)acetic acid: Contains an acetic acid group instead of a methanamine group.
Uniqueness:
- The presence of the methanamine group in (3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine provides unique reactivity and potential for forming various derivatives.
- Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
[3-(2-methylpyrazol-3-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-14-11(5-6-13-14)10-4-2-3-9(7-10)8-12/h2-7H,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQOTZRZQXMJNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640330 | |
| Record name | 1-[3-(1-Methyl-1H-pyrazol-5-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934570-45-3 | |
| Record name | 3-(1-Methyl-1H-pyrazol-5-yl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934570-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(1-Methyl-1H-pyrazol-5-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


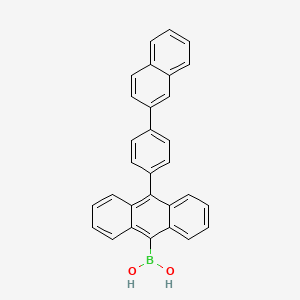
![2-Methyl-4H-pyrido[4,3-d][1,3]oxazin-4-one](/img/structure/B1604206.png)
